![molecular formula C11H14BrNO2 B3019709 (3-Bromo-4-morpholinophenyl)methanol CAS No. 1694850-31-1](/img/structure/B3019709.png)
(3-Bromo-4-morpholinophenyl)methanol
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Description
The compound “(3-Bromo-4-morpholinophenyl)methanol” is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the synthesis of related compounds involving morpholine rings and halogenated phenyl groups is described, which could offer a foundation for understanding the synthesis and properties of “(3-Bromo-4-morpholinophenyl)methanol” .
Synthesis Analysis
The synthesis of compounds similar to “(3-Bromo-4-morpholinophenyl)methanol” involves multiple steps, including cyclization reactions, reduction, and acidification. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent is described, which shares some structural similarities with the compound . This process highlights the use of halogenated precursors and the formation of morpholine rings, which are likely relevant to the synthesis of “(3-Bromo-4-morpholinophenyl)methanol”.
Molecular Structure Analysis
While the exact molecular structure of “(3-Bromo-4-morpholinophenyl)methanol” is not provided, the structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been elucidated using NMR, IR, MS spectra, and X-ray diffraction crystallography . These techniques could similarly be applied to determine the molecular structure of “(3-Bromo-4-morpholinophenyl)methanol”, providing insights into its conformation and stability.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions specific to “(3-Bromo-4-morpholinophenyl)methanol”. However, the synthesis of related compounds suggests that reactions involving Grignard reagents and cyclization steps are likely to be relevant . These reactions could potentially be applied to synthesize “(3-Bromo-4-morpholinophenyl)methanol” or to modify its structure for further applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-4-morpholinophenyl)methanol” are not detailed in the provided papers. Nonetheless, the description of related compounds provides some context. For instance, the crystallization in a monoclinic space group and the density of a related compound are mentioned, which could be indicative of the crystalline nature and relative density that “(3-Bromo-4-morpholinophenyl)methanol” might exhibit . The yield of a similar synthetic process is also reported, which could inform expectations for the synthesis efficiency of the compound .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
Brominated compounds often act through nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic carbon in the compound, leading to a change in the compound’s structure .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Similar brominated compounds have been shown to exhibit antioxidant effects .
properties
IUPAC Name |
(3-bromo-4-morpholin-4-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGWTYICQNHBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-morpholinophenyl)methanol |
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